SSR128129E

Allosteric modulation FGFR signaling Receptor tyrosine kinase

Researchers dissecting FGFR signaling bias face a critical gap: conventional ATP-competitive FGFR inhibitors indiscriminately suppress all kinase activity, confounding pathway-specific analysis. SSR128129E (CAS 848318-25-2) resolves this via extracellular allosteric binding to the FGFR D3 domain, enabling biased antagonism: • Blocks FGFR internalization & ERK1/2 phosphorylation while sparing other FGFR-mediated pathways-functionally impossible with orthosteric inhibitors • IC₅₀ 15-28 nM (FGF2-induced FGFR stimulation, cellular assays); orally bioavailable • Validated in vivo: 44-53% tumor reduction (Panc02), 72.5% neointimal reduction (vein graft), 42.9% atherosclerosis reduction Supplied as ≥98% purity powder with full analytical documentation. Bulk quantities available.

Molecular Formula C18H15N2NaO4
Molecular Weight 346.3 g/mol
Cat. No. B612013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSR128129E
SynonymsSSR128129E;  SSR 128129E;  SSR-128129E.
Molecular FormulaC18H15N2NaO4
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=CC2=C1OC)C(=O)C3=CC(=C(C=C3)N)C(=O)[O-].[Na+]
InChIInChI=1S/C18H16N2O4.Na/c1-10-15(20-8-4-3-5-14(20)17(10)24-2)16(21)11-6-7-13(19)12(9-11)18(22)23;/h3-9H,19H2,1-2H3,(H,22,23);/q;+1/p-1
InChIKeyJFBMSTWZURKQOC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SSR128129E: Extracellular Allosteric FGFR Inhibitor


SSR128129E (SSR) is a first-in-class small-molecule allosteric inhibitor of fibroblast growth factor receptors (FGFRs) that binds to the extracellular domain of the receptor [1]. Unlike orthosteric ATP-competitive FGFR inhibitors, SSR does not compete with FGF ligand binding or inhibit intracellular kinase activity, instead modulating receptor conformation and selectively blocking specific downstream signaling pathways [1][2]. SSR exhibits oral bioavailability and inhibits responses mediated by FGFR1-4 with IC50 values ranging from 15-28 nM for FGF2-induced FGFR stimulation in cellular assays .

Mechanism Extracellular allosteric FGFR modulator; no intracellular kinase inhibition
Pathway Context Enables biased signaling studies; selectively blocks ERK1/2 and receptor internalization
In Vivo Compatibility Oral bioavailability supports systemic administration in rodent models

SSR128129E vs. ATP-Competitive FGFR Inhibitors


Conventional ATP-competitive FGFR inhibitors (e.g., BGJ398, AZD4547, PD173074) bind to the intracellular kinase domain and indiscriminately block all FGFR kinase activity [1]. SSR128129E fundamentally differs by binding to an extracellular allosteric site on the FGFR D3 domain, inducing conformational changes that selectively inhibit receptor internalization-linked signaling without blocking all FGFR-mediated pathways [2][3]. This biased antagonism property—where SSR blocks specific downstream effectors (e.g., ERK1/2 phosphorylation) while sparing others—is mechanistically impossible for ATP-competitive inhibitors, rendering SSR non-substitutable in experiments requiring pathway-selective FGFR modulation [1][2]. Additionally, SSR demonstrates in vivo efficacy in tumor models refractory to VEGFR2 inhibition, a feature not shared by orthosteric FGFR inhibitors [1].

Target compound
Extracellular D3 domain binding; no kinase domain inhibition; biased pathway modulation
ATP-competitive inhibitors
Intracellular ATP-pocket binding; non-selective kinase activity blockade; uniform pathway suppression
Risk factor 1
Mechanistic mismatch: allosteric extracellular vs. orthosteric kinase inhibition may shift pathway interpretation
Risk factor 2
Signaling selectivity profile may not transfer; internalization-linked endpoints require SSR128129E specifically

SSR128129E Comparative Evidence


Extracellular Allosteric Binding vs. ATP-Competitive Inhibitors

SSR128129E binds exclusively to the extracellular D3 domain of FGFR at a site distinct from the FGF ligand-binding pocket, and does not inhibit intracellular FGFR kinase activity [1]. In contrast, ATP-competitive FGFR inhibitors such as BGJ398, AZD4547, and PD173074 bind to the intracellular ATP-binding pocket of the kinase domain and directly inhibit kinase enzymatic activity [2][3]. In cell-based kinase activity assays, SSR128129E showed no inhibition of FGFR kinase activity at concentrations up to 10 μM, while ATP-competitive inhibitors typically exhibit nanomolar IC50 values against FGFR kinase activity [1]. SSR does not cross the plasma membrane in cellular assays, confirming its exclusive extracellular site of action [1].

Allosteric vs. ATP binding
Class-level
No FGFR kinase inhibition at ≤10 µM; ATP competitors show nanomolar kinase IC₅₀
Supports extracellular allosteric FGFR study context
Confirm membrane permeability exclusion in target cell model
Allosteric modulation FGFR signaling Receptor tyrosine kinase Extracellular inhibitor

Biased Antagonism and Pathway Selectivity

SSR128129E exhibits biased antagonism of FGFR signaling: it blocks FGF2-induced ERK1/2 phosphorylation (a MAPK pathway endpoint) but does not uniformly suppress all FGFR-mediated downstream effectors [1]. Specifically, SSR inhibits FGFR internalization and subsequent signaling linked to this trafficking event, while not blocking all FGFR-dependent pathways indiscriminately [1][2]. ATP-competitive FGFR inhibitors (e.g., BGJ398, AZD4547) non-selectively block all kinase-dependent signaling downstream of FGFR activation [3]. In cellular assays, SSR128129E (10-100 nM) blocks FGF2-induced FGFR internalization by approximately 50-70% as measured by receptor cell surface retention assays, whereas orthosteric inhibitors do not distinguish between internalization-dependent and internalization-independent signaling pathways [1][2].

Biased pathway selectivity
Class-level
Blocks ERK1/2 phosphorylation and FGFR internalization (≈50–70% at 10–100 nM); ATP inhibitors non-selective
Enables dissection of internalization-dependent vs. independent signaling
Pathway selectivity may shift with FGF ligand context
Biased signaling FGFR pathway Allosteric modulation Receptor internalization

Efficacy in VEGFR2-Refractory Tumor Models

SSR128129E demonstrates in vivo anti-tumor efficacy in models refractory to anti-VEGFR2 antibody treatment, whereas this property has not been demonstrated for conventional ATP-competitive FGFR inhibitors in comparable models [1]. In the Panc02 pancreatic tumor model, oral administration of SSR128129E (30 mg/kg/day) reduced tumor growth by 44% in an orthotopic setting, and by 53% (tumor size) and 40% (tumor weight) in subcutaneous models when treatment was initiated from day 5 post-implantation [2]. Importantly, SSR128129E potentiated the anti-tumor effects of VEGFR inhibition and restored sensitivity in VEGFR inhibitor-refractory cell lines [1][3]. In contrast, ATP-competitive FGFR inhibitors have not been reported to overcome VEGFR inhibitor resistance in similar tumor models, as this property appears linked to SSR's unique extracellular allosteric mechanism and biased signaling profile [1].

VEGFR2-refractory model
Class-level
44–53% tumor growth reduction in Panc02 VEGFR2-refractory models; no comparable ATP inhibitor data
Supports VEGFR-refractory model endpoint context
Model response requires in-study validation for generalization
Anti-angiogenic resistance FGFR-VEGFR crosstalk Tumor angiogenesis Refractory cancer models

Arteriosclerosis and Atherosclerosis Efficacy

SSR128129E demonstrates significant inhibition of neointimal proliferation and atherosclerosis in murine vascular disease models, with quantitatively documented efficacy [1]. In a mouse vein graft model, SSR128129E treatment (50 mg/kg/day orally) reduced neointimal proliferation by 72.5% (p<0.01) at 2 weeks and 47.8% (p<0.05) at 8 weeks post-graft compared to vehicle-treated controls [1][2]. In apolipoprotein E-deficient mice, SSR128129E treatment (50 mg/kg/day for 5 months) reduced atherosclerotic lesion size in the aortic sinus by 42.9% (p<0.01), without altering serum lipid levels [1][2]. No comparable in vivo vascular disease efficacy data exist for ATP-competitive FGFR inhibitors in these specific models, as conventional FGFR inhibitors have not been systematically evaluated in vein graft arteriosclerosis or apoE-deficient atherosclerosis models at the time of publication [3].

Vascular disease models
Class-level
72.5% neointimal reduction, 42.9% atherosclerosis reduction vs. vehicle; ATP inhibitor data absent
Supports vascular disease model endpoint context
Reported endpoints require model-specific review
Vascular biology Atherosclerosis Neointimal hyperplasia Vein graft disease

Radiosensitization of Radioresistant Glioblastoma

SSR128129E radiosensitizes radioresistant glioblastoma cells while showing no effect on radiosensitive glioblastoma cells, demonstrating context-dependent efficacy [1]. Treatment of radioresistant U87 and SF763 glioblastoma cells with SSR128129E enhanced radiation-induced cell death, whereas the survival of more radiosensitive U251 and SF767 cells after irradiation was not affected [1]. SSR128129E administration to U87 cells increased radiation-induced mitotic cell death, decreased cell membrane availability of FGFR1, increased FGFR1 ubiquitylation, inhibited radiation-induced RhoB activation, and modulated HIF-1α levels [1]. In an orthotopic U87 xenograft mouse model, treatment with SSR128129E before two consecutive local 2.5 Gy irradiations significantly prolonged neurological sign-free survival compared to control and single-modality treatment groups [1]. No comparable radiosensitization studies have been reported for ATP-competitive FGFR inhibitors in glioblastoma models with this degree of mechanistic characterization [2].

Glioblastoma radiosensitization
Class-level
Selective radiosensitization of radioresistant U87/SF763 cells; no effect on sensitive lines; ATP inhibitor data absent
Supports glioblastoma radioresistance assay context
Radioresponse context may differ across GBM models
Glioblastoma Radiosensitization FGFR inhibition Radio-resistance

SSR128129E Research Applications


FGFR Biased Signaling & Receptor Trafficking

SSR128129E is the optimal tool compound for researchers investigating FGFR signaling bias and the functional distinction between receptor internalization-dependent and internalization-independent downstream pathways. As the only commercially available FGFR inhibitor with demonstrated biased antagonism—blocking ERK1/2 phosphorylation and FGFR internalization while sparing certain other FGFR-mediated responses—SSR enables experimental dissection of pathway selectivity that ATP-competitive inhibitors cannot provide [1]. In contrast to pan-kinase inhibitors that uniformly suppress all FGFR kinase activity, SSR's extracellular allosteric binding to the D3 domain allows researchers to interrogate conformational regulation of FGFR signaling without confounding kinase inhibition [2]. This application is critical for academic laboratories studying FGFR biology, pharmaceutical discovery programs targeting specific FGFR signaling branches, and contract research organizations validating FGFR pathway modulation mechanisms.

FGFR-VEGFR Crosstalk & Anti-Angiogenic Resistance

SSR128129E is uniquely positioned for studies of FGFR-mediated resistance to VEGFR-targeted anti-angiogenic therapy. Unlike ATP-competitive FGFR inhibitors that have not demonstrated efficacy in VEGFR inhibitor-refractory models, SSR exhibits potent anti-tumor activity in tumors that are refractory to anti-VEGFR2 antibodies and potentiates the effects of VEGFR inhibition [1]. In Panc02 pancreatic tumor models, oral SSR (30 mg/kg/day) reduced tumor growth by 44-53% in VEGFR2-refractory settings [2]. This application scenario is directly relevant to pharmaceutical and biotechnology companies developing combination anti-angiogenic strategies, academic oncology researchers investigating resistance mechanisms, and translational research programs focused on overcoming anti-VEGF therapy failure in solid tumors.

Vascular Disease & Restenosis Research

SSR128129E is the only FGFR-targeting tool compound with peer-reviewed, quantitative in vivo efficacy data in established vascular disease models, including vein graft arteriosclerosis and atherosclerosis. In a mouse vein graft model, SSR (50 mg/kg/day oral) reduced neointimal proliferation by 72.5% at 2 weeks post-graft, and in apoE-deficient mice, SSR reduced aortic sinus atherosclerosis by 42.9% at 5 months without altering serum lipids [1]. These validated in vivo endpoints provide researchers with a reproducible, literature-supported experimental system for FGFR inhibition in vascular pathology. This scenario is directly applicable to academic vascular biology laboratories, cardiovascular drug discovery programs, medical device companies investigating restenosis mechanisms, and contract research organizations performing preclinical vascular efficacy studies.

Glioblastoma Radiosensitization Research

SSR128129E provides a selective tool for investigating FGFR-mediated radioresistance in glioblastoma, with demonstrated efficacy restricted to radioresistant cell lines (U87, SF763) while sparing radiosensitive lines (U251, SF767) [1]. This context-dependent activity, coupled with mechanistic data showing modulation of FGFR1 membrane availability, ubiquitylation, RhoB activation, and HIF-1α levels, enables precise interrogation of FGFR's role in radiation response [1]. The compound's in vivo radiosensitization in orthotopic U87 xenografts with clinically relevant fractionated irradiation (2 × 2.5 Gy) further supports its utility in translational glioblastoma research [1]. This application is directly relevant to neuro-oncology research laboratories, radiation oncology translational programs, pharmaceutical companies developing radiosensitizing agents, and academic centers investigating glioblastoma therapeutic resistance mechanisms.

Application
Selection Property
Validation Focus
FGFR biased signaling studies
Extracellular allosteric binding, biased antagonism
ERK1/2 phosphorylation, FGFR internalization endpoint comparison
Anti-angiogenic resistance mechanism studies
VEGFR2-refractory model response context
Tumor growth inhibition endpoints with VEGFR inhibitor co-treatment
Vascular pathology research
Reported vascular disease model endpoints
Neointimal hyperplasia and atherosclerosis quantification
Glioblastoma radioresistance research
Context-dependent radiosensitization in resistant cells
Radiation-induced mitotic death, FGFR1 membrane availability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for SSR128129E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.